

JYL-273 supplier information and purity standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JYL-273

Cat. No.: B3050825

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JYL-273: A Technical Guide for Researchers

This technical guide provides an in-depth overview of **JYL-273**, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on supplier details, purity standards, and key experimental protocols.

Supplier Information and Purity Standards

JYL-273 is available from several chemical suppliers catering to the research community. While no universal purity standard has been established for this compound, suppliers typically provide lot-specific purity data determined by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Researchers should always consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for **JYL-273**. Santa Cruz Biotechnology lists the CAS number as 289902-71-2[1][2], while DC Chemicals lists it as 1391826-17-7[3]. Researchers should verify the correct CAS number with their chosen supplier.

Below is a summary of publicly available information from various suppliers.

Supplier	Distributor(s)	Stated Purity	Analytical Method	CAS Number
DC Chemicals	-	98.0% [3]	Not specified	1391826-17-7 [3]
MedChemExpress	Fisher Scientific	>98% (typical for similar compounds) [4]	HPLC/LCMS (inferred from CoA examples)	Not specified
Santa Cruz Biotechnology (SCBT)	-	Lot-specific; refer to Certificate of Analysis [1] [2]	HPLC, 1H-NMR (inferred from CoA examples)	289902-71-2 [1] [2]
TargetMol	BIOZOL, CymitQuimica	Not specified	Not specified	Not specified

Experimental Protocols

JYL-273, as a TRPV1 agonist, is primarily studied through functional assays that measure the activation of the TRPV1 channel. The two most common methods are in vitro calcium imaging and whole-cell patch-clamp electrophysiology.

In Vitro Calcium Imaging Assay for TRPV1 Activation

This method provides a high-throughput-compatible assessment of TRPV1 activation by measuring the influx of calcium into cells expressing the receptor.

Objective: To determine the potency and efficacy of **JYL-273** in activating TRPV1 channels by measuring changes in intracellular calcium concentration.

Materials:

- HEK293 cells stably or transiently expressing human or rodent TRPV1
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
- Phosphate-Buffered Saline (PBS)

- Fluo-4 AM or Fura-2 AM calcium-sensitive dye
- Pluronic F-127
- HEPES-buffered saline (HBS): 10 mM HEPES, 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH 7.4
- **JYL-273** stock solution (e.g., 10 mM in DMSO)
- Capsaicin (positive control)
- TRPV1 antagonist (e.g., Capsazepine, for validation)
- 96-well black-walled, clear-bottom microplate
- Fluorescence microplate reader or fluorescence microscope

Methodology:

- Cell Culture: Culture TRPV1-expressing HEK293 cells in DMEM supplemented with 10% FBS and selection antibiotics in a humidified incubator at 37°C and 5% CO₂.
- Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (typically 2-5 μ M) and an equal concentration of Pluronic F-127 in HBS.
 - Aspirate the culture medium from the wells and wash once with HBS.
 - Add the loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
- Washing: After incubation, gently wash the cells two to three times with HBS to remove excess dye.

- **Compound Preparation:** Prepare serial dilutions of **JYL-273** and the positive control (capsaicin) in HBS to achieve the desired final concentrations.
- **Fluorescence Measurement:**
 - Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
 - Establish a stable baseline fluorescence reading for each well.
 - Add the **JYL-273** dilutions or control compounds to the wells.
 - Immediately begin recording the fluorescence intensity over time (e.g., every 1-5 seconds for 2-5 minutes). The excitation/emission wavelengths for Fluo-4 are typically ~494/516 nm.
- **Data Analysis:**
 - The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F_0) from the peak fluorescence (F) after compound addition ($\Delta F = F - F_0$).
 - Normalize the response by dividing ΔF by F_0 ($\Delta F/F_0$).
 - Plot the normalized response against the logarithm of the **JYL-273** concentration to generate a dose-response curve.
 - Calculate the EC50 (half-maximal effective concentration) value from the curve using non-linear regression.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPV1 channels upon activation by **JYL-273**, offering high-resolution data on channel gating and kinetics.

Objective: To directly measure the ion currents mediated by TRPV1 channels in response to **JYL-273** application.

Materials:

- TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons) plated on glass coverslips
- Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
- Borosilicate glass capillaries for pipette fabrication
- Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
- Intracellular (pipette) solution: 140 mM KCl, 5 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, 2 mM Mg-ATP, pH adjusted to 7.2 with KOH.
- **JYL-273** stock solution and dilutions in extracellular solution.

Methodology:

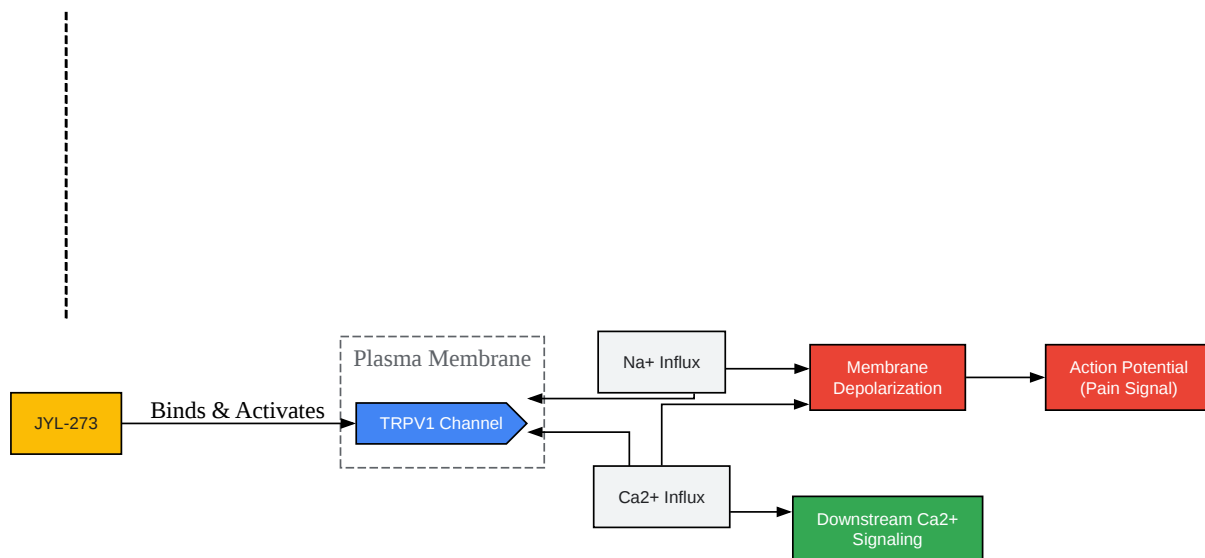
- Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
- Cell Preparation: Place a coverslip with adherent TRPV1-expressing cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Gigaohm Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette. Apply gentle negative pressure to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
- Voltage-Clamp Recording:
 - Clamp the cell membrane potential at a holding potential of -60 mV.
 - Establish a stable baseline current recording.
 - Apply **JYL-273** at various concentrations to the cell using the perfusion system.

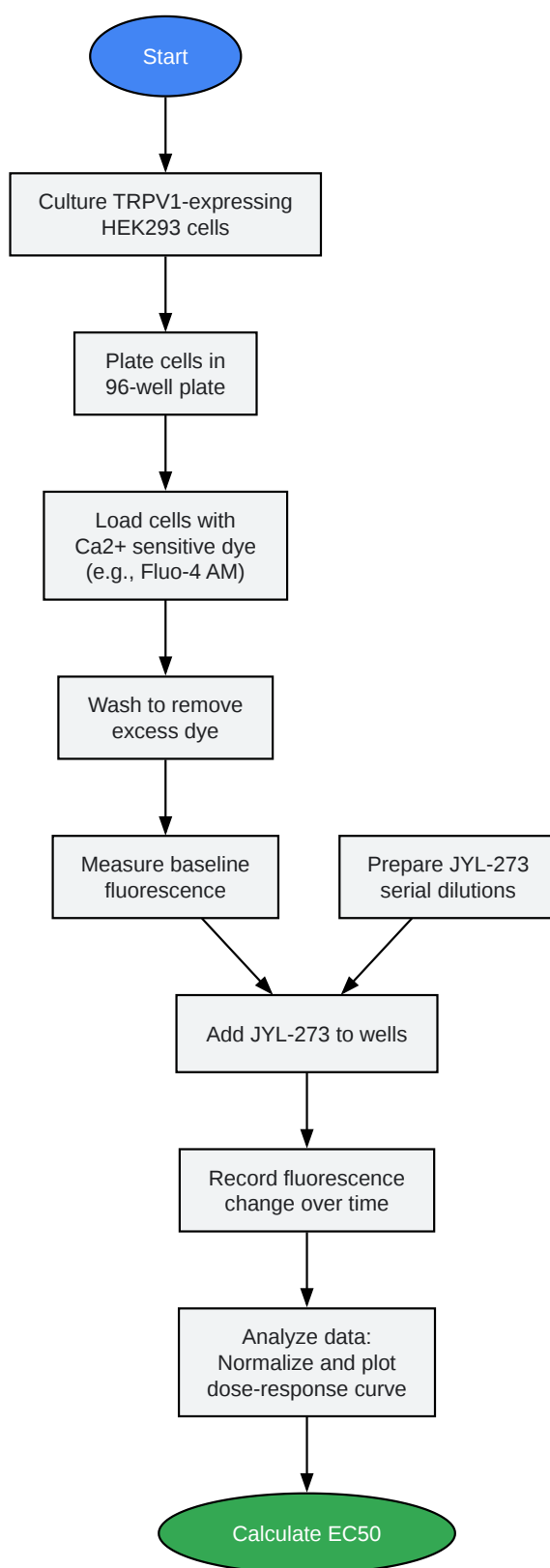
- Record the inward currents elicited by the activation of TRPV1 channels.
- Data Acquisition and Analysis:
 - Acquire and digitize the current recordings using appropriate software.
 - Measure the peak amplitude of the inward current at each **JYL-273** concentration.
 - Construct a dose-response curve by plotting the current amplitude against the **JYL-273** concentration.
 - Calculate the EC50 value from the fitted curve.

Signaling Pathways and Experimental Workflows

TRPV1 Activation Signaling Pathway

JYL-273, as a TRPV1 agonist, initiates a signaling cascade that is central to nociception and thermoregulation. The binding of **JYL-273** to the TRPV1 channel induces a conformational change, opening the non-selective cation channel. This allows the influx of sodium (Na⁺) and, importantly, calcium (Ca²⁺) ions into the cell. The resulting depolarization of the neuronal membrane can trigger an action potential, transmitting a pain signal. The increase in intracellular Ca²⁺ also acts as a second messenger, activating various downstream signaling pathways.





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- To cite this document: BenchChem. [JYL-273 supplier information and purity standards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3050825#jyl-273-supplier-information-and-purity-standards\]](https://www.benchchem.com/product/b3050825#jyl-273-supplier-information-and-purity-standards)

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